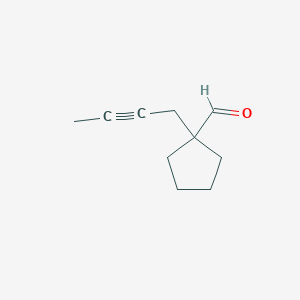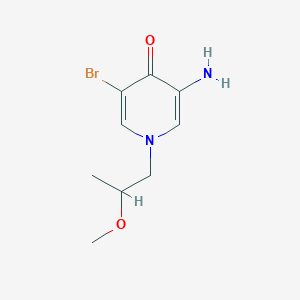![molecular formula C8H11F2NO2 B13067161 (3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13067161.png)
(3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a fluorinated bicyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The presence of fluorine atoms in the molecule enhances its chemical stability and biological activity, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves the rearrangement of norbornadiene followed by a series of chemical transformations. One robust method includes the reaction of norbornadiene with tosyl azide, leading to the formation of a transient triazoline intermediate, which subsequently rearranges to yield the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid has significant potential in various scientific research applications:
Chemistry: The compound serves as a valuable building block for the synthesis of complex molecules and materials.
Biology: Its unique structure allows for the exploration of biological pathways and interactions.
Medicine: The compound’s stability and activity make it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of advanced materials and as a precursor for other fluorinated compounds
Wirkmechanismus
The mechanism by which (3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to target proteins and enzymes, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the fluorine atoms, resulting in different chemical and biological properties.
2-Azabicyclo[3.2.1]octane: Another related compound with a different ring size and nitrogen positioning, leading to distinct reactivity and applications.
Uniqueness
The presence of fluorine atoms in (3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid distinguishes it from other similar compounds. Fluorination enhances the compound’s stability, lipophilicity, and binding affinity, making it a unique and valuable molecule for various applications.
Eigenschaften
Molekularformel |
C8H11F2NO2 |
|---|---|
Molekulargewicht |
191.17 g/mol |
IUPAC-Name |
(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
InChI |
InChI=1S/C8H11F2NO2/c9-8(10)3-4-1-2-5(8)11-6(4)7(12)13/h4-6,11H,1-3H2,(H,12,13)/t4?,5?,6-/m0/s1 |
InChI-Schlüssel |
WFYAYAXZJUHANM-WRVKLSGPSA-N |
Isomerische SMILES |
C1CC2C(CC1[C@H](N2)C(=O)O)(F)F |
Kanonische SMILES |
C1CC2C(CC1C(N2)C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13067089.png)
![5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine](/img/structure/B13067090.png)
![2-Cyclobutyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13067094.png)
![{[(2-Iodocyclohexyl)oxy]methyl}benzene](/img/structure/B13067097.png)




![4-Methyl-4-(2-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13067123.png)




